Boc-2,4-difluoro-D-homophenylalanine
Description
Significance of Unnatural Amino Acids as Chiral Building Blocks and Chemical Probes in Peptide Chemistry
Unnatural amino acids are indispensable tools in modern chemical and pharmaceutical research. acs.org Unlike the 20 common proteinogenic amino acids, these synthetic variants offer a vast diversity of structures and functions. Their incorporation into peptides can dramatically alter the resulting molecule's conformation, stability, and biological activity. sigmaaldrich.com
Chirality, or the "handedness" of a molecule, is a fundamental property in biology. While natural proteins are constructed almost exclusively from L-amino acids, the use of their D-isomers or other chiral configurations can render peptides resistant to degradation by natural enzymes (proteases). nih.gov This increased stability is a highly desirable trait for peptide-based drugs. Unnatural amino acids serve as powerful chiral building blocks, allowing chemists to construct molecules with precise three-dimensional architectures designed to interact with specific biological targets. sigmaaldrich.com
Furthermore, these synthetic amino acids can be equipped with unique chemical handles or probes, such as fluorescent tags, cross-linking agents, or, in the case of the subject compound, fluorine atoms. These features allow scientists to study complex biological processes, such as protein-protein interactions and enzyme mechanisms, with greater precision. rsc.org
Rationale for Strategic Fluorine Incorporation in Bioactive Molecules
The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. rsc.org Although fluorine is the most electronegative element, the carbon-fluorine (C-F) bond is exceptionally strong and stable. nih.gov This stability can protect a molecule from metabolic breakdown, thereby extending its duration of action in the body. nih.gov
Introducing fluorine can also profoundly influence a molecule's physicochemical properties. numberanalytics.com Key effects include:
Increased Lipophilicity: Fluorine substitution often increases a molecule's ability to dissolve in lipids, which can enhance its capacity to cross cellular membranes. rsc.org
Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can change the acidity (pKa) of nearby functional groups, which can affect how the molecule interacts with its biological target. numberanalytics.com
Conformational Control: The size and electronegativity of fluorine can influence the preferred three-dimensional shape of a molecule, potentially locking it into a more active conformation.
Enhanced Binding Affinity: Fluorine atoms can form unique, favorable interactions (such as orthogonal dipole-dipole interactions) with enzyme or receptor active sites, leading to tighter and more selective binding.
The strategic placement of one or more fluorine atoms, as seen in the 2,4-difluoro substitution pattern on the phenyl ring of Boc-2,4-difluoro-D-homophenylalanine, is a calculated decision to optimize these properties for a specific application.
Overview of β-Homophenylalanine Scaffold Utility in Medicinal Chemistry
Standard amino acids feature the amino group on the alpha-carbon (the first carbon after the carboxyl group). Homophenylalanine is an amino acid derivative with an extra methylene (B1212753) group (CH₂) in its structure. In β-homophenylalanine, this extension is between the carboxyl group and the alpha-carbon, making it a β-amino acid.
This seemingly minor structural change has significant implications for its use in medicinal chemistry. Peptides built from β-amino acids often adopt stable, predictable secondary structures, such as helices and turns, that can mimic the structures of natural peptides. A key advantage of incorporating β-amino acids like β-homophenylalanine is the enhanced stability against enzymatic degradation compared to their α-amino acid counterparts.
The β-homophenylalanine scaffold provides a versatile platform for creating peptidomimetics—molecules that imitate the structure and function of natural peptides but with improved drug-like properties. Derivatives of β-homophenylalanine have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which is a target in the treatment of type 2 diabetes. The phenyl ring of the scaffold offers a convenient site for modification, such as the fluorine substitutions seen in the title compound, to fine-tune potency and selectivity.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
This table provides a comparison of the key properties of the title compound with its non-fluorinated and non-homologated analogs.
| Property | This compound | Boc-D-homophenylalanine chemimpex.com | Boc-2,4-difluoro-D-phenylalanine sigmaaldrich.com | Boc-D-phenylalanine sigmaaldrich.com |
| Molecular Formula | C₁₅H₁₉F₂NO₄ | C₁₅H₂₁NO₄ | C₁₄H₁₇F₂NO₄ | C₁₄H₁₉NO₄ |
| Molecular Weight | 315.32 g/mol | 279.33 g/mol | 301.29 g/mol | 265.30 g/mol |
| Structure | β-amino acid, difluorinated | β-amino acid | α-amino acid, difluorinated | α-amino acid |
| Key Features | Boc protected, D-configuration, β-homo structure, difluorinated phenyl ring | Boc protected, D-configuration, β-homo structure | Boc protected, D-configuration, α-structure, difluorinated phenyl ring | Boc protected, D-configuration, α-structure |
Table 2: Comparison of Atomic Properties: Hydrogen vs. Fluorine
This table highlights the fundamental differences between hydrogen and fluorine that drive the strategic rationale for fluorination in medicinal chemistry.
| Property | Hydrogen (H) | Fluorine (F) | Implication for Molecular Design |
| van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine is a relatively small substituent, often acting as a bioisostere of hydrogen with minimal steric disruption. peptide.com |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | The high electronegativity of fluorine creates strong, polarized C-F bonds, influencing molecular interactions and metabolic stability. nih.gov |
| Bond Energy (C-X in CH₃-X) | ~413 kJ/mol | ~485 kJ/mol | The C-F bond is significantly stronger than the C-H bond, contributing to increased metabolic stability. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19F2NO4 |
|---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(2R)-4-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)8-11(9)17/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
InChI Key |
VIAQJZIBBDDLGW-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=C(C=C(C=C1)F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Boc 2,4 Difluoro D Homophenylalanine and Analogues
Stereoselective Synthesis Strategies for Enantiomerically Pure Fluorinated β-Amino Acids
The generation of enantiomerically pure fluorinated β-amino acids is a critical endeavor in medicinal chemistry, as the chirality and the presence of fluorine can significantly influence the biological activity of peptides and other pharmacologically active molecules. Several powerful strategies have been developed to achieve high levels of stereocontrol.
Asymmetric Transformations Employing Chiral Auxiliaries
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. wikipedia.orgbioorganica.com.ua These chiral molecules are temporarily attached to a prochiral substrate, directing the stereochemical course of a reaction before being cleaved and recycled. wikipedia.org A variety of chiral auxiliaries, including those derived from ephedrine, oxazolidinones, and camphor, are commercially available and have been successfully employed in the synthesis of complex chiral molecules. bioorganica.com.uasigmaaldrich.com
In the context of synthesizing fluorinated amino acids, chiral auxiliaries have been instrumental. For instance, fluorinated oxazolidines (FOX) derived from trifluoromethylated precursors have been used for the alkylation, hydroxylation, and fluorination of amide enolates with excellent diastereoselectivity. ub.edu Another example involves the use of a chiral (S)-imidazolidinone auxiliary for the stereoselective benzylation with tetrafluorobenzyl bromides to produce fluorinated phenylalanine analogues. researchgate.net The Schöllkopf reagent, a chiral cyclic dipeptide, has also been utilized in the alkylation with fluorinated benzyl (B1604629) bromides for the synthesis of fluorinated phenylalanine derivatives. researchgate.net
The general principle of using a chiral auxiliary involves its temporary incorporation into an achiral substrate to guide the selective formation of one of a pair of enantiomers. wikipedia.org This approach has been widely applied in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. After the desired stereocenter is created, the auxiliary is removed, often through hydrolysis or reduction, to yield the enantiomerically enriched product.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Type | Example | Application | Key Feature |
|---|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylations, aldol reactions | High diastereoselectivity |
| Camphorsultams | Oppolzer's Sultam | Asymmetric Michael additions, Claisen rearrangements | Effective in inducing single asymmetry |
| Pseudoephedrine Amides | Myers' Auxiliary | Asymmetric alkylation of enolates | Predictable stereochemical outcome |
| Fluorinated Oxazolidines | Trifluoromethylated Oxazolidines (FOX) | Alkylation, hydroxylation, and fluorination of amide enolates | Excellent diastereoselectivity in fluorinated systems |
Electrophilic Fluorination Techniques for α- and β-Carbons
Electrophilic fluorination is a key method for introducing fluorine into organic molecules. sigmaaldrich.com This technique involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. sigmaaldrich.com While elemental fluorine can be used, reagents containing a nitrogen-fluorine (N-F) bond are generally preferred due to their greater stability, safety, and ease of handling. sigmaaldrich.com
Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. These reagents have been successfully employed in the fluorination of a wide range of substrates. For instance, the treatment of an N-(2-phenylacetyl)oxazolidin-2-one with NFSI in the presence of a base like sodium hexamethyldisilazide (NaHMDS) can afford the corresponding fluorinated oxazolidinone derivative. researchgate.net This approach allows for the stereoselective introduction of fluorine at the α-position to a carbonyl group.
The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. sigmaaldrich.com Regardless of the precise mechanism, these methods have proven effective for the synthesis of fluorinated amino acids.
Metal-Catalyzed Transformations in Fluorinated Amino Acid Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including fluorinated amino acids. Palladium-catalyzed cross-coupling reactions, for example, have been utilized for the direct preparation of protected fluorinated phenylalanine analogues. researchgate.net The Negishi cross-coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a notable example. researchgate.net This method has been applied to the synthesis of N-Boc-protected fluorinated phenylalanine esters. researchgate.net
Asymmetric hydrogenation is another important metal-catalyzed transformation for preparing enantiomerically pure amino acids. This method often involves the use of chiral phosphine (B1218219) ligands in combination with a rhodium or ruthenium catalyst to achieve high enantioselectivity in the reduction of a prochiral enamide precursor. sigmaaldrich.com
Chemoenzymatic and Dynamic Resolution Approaches for Unnatural Amino Acids
Chemoenzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce enantiomerically pure compounds. Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic mixtures of amino acid esters. nih.govmdpi.com In a typical kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. nih.gov This allows for the separation of the two enantiomers. For example, lipase (B570770) PSIM from Burkholderia cepacia has been used for the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts to produce enantiomerically pure β-fluorophenyl-substituted β-amino acids. mdpi.com
Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert a racemate into a single enantiomer with a 100% yield. In DKR, the less reactive enantiomer is racemized in situ, allowing it to be continuously converted to the more reactive enantiomer, which is then transformed by the enzyme. This approach has been applied to the synthesis of chiral amino acids using amino acid amidases in the presence of a racemase.
Table 2: Comparison of Stereoselective Synthesis Strategies
| Strategy | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. wikipedia.org | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Electrophilic Fluorination | Reaction of a nucleophile with an electrophilic fluorine source. sigmaaldrich.com | Direct introduction of fluorine. | Reagents can be expensive and require careful handling. |
| Metal-Catalyzed Transformations | Use of transition metal catalysts to promote stereoselective reactions. researchgate.net | High efficiency and selectivity. | Catalyst can be sensitive to air and moisture. |
| Chemoenzymatic Resolution | Enzymatic separation of enantiomers from a racemic mixture. nih.gov | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for kinetic resolution. |
| Dynamic Kinetic Resolution | In situ racemization of the undesired enantiomer coupled with enzymatic resolution. | Theoretical yield of 100%. | Requires a suitable racemization catalyst. |
Protecting Group Strategies in Homophenylalanine Synthesis
Protecting groups are essential in the synthesis of complex molecules like peptides to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.
Tert-Butyloxycarbonyl (Boc) Group in Amine Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function of amino acids. Its popularity stems from its ease of introduction and its selective removal under acidic conditions, while being stable to a wide range of other reagents.
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. nih.gov For example, the preparation of Boc-D-homophenylalanine can be achieved by treating D-homophenylalanine with Boc2O and sodium hydroxide (B78521) in a mixture of water and tert-butanol. nih.gov
Deprotection of the Boc group is commonly accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
The orthogonality of the Boc group to other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, makes it particularly valuable in complex synthetic strategies like solid-phase peptide synthesis. numberanalytics.com
Table of Compounds
Compatibility and Orthogonality with Other Protecting Groups in Complex Synthesis
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions and its facile removal under moderately acidic conditions. organic-chemistry.org In the context of synthesizing complex molecules containing Boc-2,4-difluoro-D-homophenylalanine, the compatibility and orthogonality of the Boc group with other protecting groups are of paramount importance.
Orthogonality in protecting group strategy refers to the ability to remove one protecting group in the presence of others without affecting them. peptide.com The Boc group is orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a combination that forms the basis of many solid-phase peptide synthesis (SPPS) strategies. organic-chemistry.orgpeptide.com This orthogonality allows for the selective deprotection of the N-terminal Fmoc group for chain elongation while the Boc group on a side chain, such as that of a lysine (B10760008) or a specialized amino acid like this compound, remains intact.
Furthermore, the Boc group demonstrates compatibility with a variety of other protecting groups commonly employed in complex organic synthesis. These include benzyl (Bzl) and substituted benzyl ethers and esters, which are typically removed by hydrogenolysis or strong acids, and silyl (B83357) ethers, which are cleaved by fluoride (B91410) ions. The presence of fluorine atoms on the aromatic ring of 2,4-difluoro-D-homophenylalanine does not significantly alter the fundamental reactivity of the Boc group, allowing for its integration into established synthetic protocols.
The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex peptides and peptidomimetics. The compatibility of the Boc group with a diverse array of other protective functionalities provides chemists with the flexibility to design intricate synthetic routes.
Table 1: Orthogonality of Common Protecting Groups with the Boc Group
| Protecting Group | Cleavage Condition | Orthogonal to Boc? |
| Boc | Mild Acid (e.g., TFA) | - |
| Fmoc | Base (e.g., Piperidine) | Yes |
| Cbz (Z) | Hydrogenolysis, Strong Acid (HBr/AcOH) | Yes |
| Benzyl (Bzl) | Hydrogenolysis, Strong Acid (HF) | Yes |
| tert-Butyl (tBu) | Strong Acid (e.g., TFA) | No |
| Trityl (Trt) | Mild Acid | No |
Derivatization and Functionalization of the Homophenylalanine Scaffold
The 2,4-difluoro-D-homophenylalanine scaffold serves as a versatile platform for further structural modifications, enabling the exploration of structure-activity relationships and the development of novel molecular probes and therapeutic agents.
Aromatic Ring Substitutions for Structural Diversity
The 2,4-difluorophenyl ring of the homophenylalanine scaffold is amenable to further substitution reactions, offering a pathway to a diverse array of analogues. Nucleophilic aromatic substitution (SNAr) is a particularly effective strategy for introducing a variety of functional groups onto electron-deficient aromatic rings, such as those bearing multiple fluorine atoms. mdpi.com
The fluorine atoms on the ring activate it towards nucleophilic attack, allowing for the displacement of a fluoride ion by a range of nucleophiles. This can include alkoxides, thiolates, and amines, leading to the formation of new ether, thioether, and amino derivatives, respectively. The regioselectivity of the substitution is influenced by the electronic effects of the existing substituents and the reaction conditions.
For instance, treatment of a suitably protected 2,4-difluorohomophenylalanine derivative with a nucleophile can lead to substitution at either the 2- or 4-position, depending on the directing effects of the side chain and the other fluorine atom. This approach allows for the systematic modification of the aromatic ring to probe its interactions with biological targets.
Table 2: Potential Aromatic Ring Substitutions via SNAr
| Nucleophile | Resulting Functional Group |
| Methoxide (CH₃O⁻) | Methoxy |
| Thiophenoxide (C₆H₅S⁻) | Phenylthio |
| Piperidine (C₅H₁₀NH) | Piperidinyl |
| Azide (N₃⁻) | Azido |
Stereochemical Control in β-Homophenylalanine Derivative Synthesis
The synthesis of β-homophenylalanine derivatives with precise control over the stereochemistry at the α- and β-carbons is a significant challenge in organic synthesis. The additional methylene (B1212753) group in the side chain introduces a new stereocenter, and controlling its configuration is crucial for defining the three-dimensional structure and biological activity of the resulting molecules.
Several stereoselective methods can be employed for the synthesis of β-homophenylalanine derivatives. One powerful approach involves the use of chiral auxiliaries. For example, the alkylation of a chiral glycine (B1666218) enolate equivalent, such as a Schöllkopf reagent, with a suitable 2,4-difluorobenzyl halide can proceed with high diastereoselectivity. nih.gov Subsequent hydrolysis of the auxiliary yields the desired D- or L-homophenylalanine derivative.
Another effective strategy is the asymmetric hydrogenation of a prochiral enamine precursor. nih.gov The use of a chiral rhodium or ruthenium catalyst can facilitate the stereoselective reduction of the double bond, establishing the desired stereochemistry at the α-carbon. The starting enamine can be synthesized from a β-ketoester, which in turn can be prepared from 2,4-difluorophenylacetic acid.
Furthermore, enzymatic methods are emerging as powerful tools for the stereoselective synthesis of non-canonical amino acids. Transaminases, for instance, can be engineered to catalyze the amination of a β-keto acid precursor with high enantioselectivity, providing direct access to the desired β-amino acid.
The choice of method depends on the desired stereoisomer, the availability of starting materials, and the desired scale of the synthesis. The ability to control the stereochemistry at both chiral centers of β-homophenylalanine derivatives is essential for the rational design of conformationally constrained peptides and other bioactive molecules.
Role of Boc 2,4 Difluoro D Homophenylalanine As a Key Chiral Building Block
Building Block for Peptide and Peptidomimetic Synthesis
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide and peptidomimetic design. Boc-2,4-difluoro-D-homophenylalanine serves as a valuable precursor in these synthetic endeavors, offering chemists a tool to modulate the pharmacological and structural properties of peptide-based molecules.
Incorporation into Linear and Cyclic Peptide Architectures
The synthesis of peptides, both linear and cyclic, often utilizes solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.gov In these processes, amino acid building blocks are sequentially coupled to form a desired peptide sequence. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of this compound is crucial for this, preventing unwanted side reactions during the coupling steps. chemimpex.com This protecting group can be selectively removed under specific chemical conditions to allow for the formation of a peptide bond with the next amino acid in the sequence. chemimpex.com The incorporation of a D-amino acid, such as this D-homophenylalanine derivative, can influence the secondary structure of the resulting peptide, potentially inducing turns or other conformational features that might not be accessible with natural L-amino acids.
Design of Conformationally Constrained Peptidomimetics and Peptide Analogues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. The homophenylalanine structure, with its additional methylene (B1212753) group in the side chain compared to phenylalanine, introduces a degree of conformational flexibility. However, when incorporated into a larger peptide sequence, it can also impose specific conformational constraints. This can be particularly useful in the design of peptide analogues where a specific three-dimensional arrangement of functional groups is required for biological activity. The difluorinated phenyl ring further influences the conformational preferences of the molecule through steric and electronic effects.
Enhancement of Peptide Stability and Bioactivity through Unnatural Amino Acid Incorporation
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids like this compound is a well-established strategy to enhance metabolic stability. chemimpex.com The D-configuration of the amino acid makes the resulting peptide bonds resistant to cleavage by most endogenous proteases, which are specific for L-amino acids.
Furthermore, the fluorine atoms on the phenyl ring can significantly enhance bioactivity. chemimpex.com Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, potentially leading to improved binding interactions with biological targets. chemimpex.com The introduction of fluorine can also increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes.
Utility in Medicinal Chemistry Scaffold Design
The principles of medicinal chemistry often leverage specific molecular frameworks, or scaffolds, that are known to interact with particular classes of biological targets. The unique characteristics of this compound make it an attractive building block for the design of novel scaffolds.
Privileged Scaffold Concept and Applications in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular structure that is capable of binding to multiple biological targets with high affinity. researchgate.net These scaffolds serve as a starting point for the development of libraries of compounds that can be screened for activity against a variety of diseases. The difluorinated homophenylalanine motif can be considered a component of a privileged scaffold. Its aromatic ring can participate in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are common in protein-ligand binding. The fluorine atoms can also engage in favorable orthogonal interactions with protein residues.
Design of Novel Molecular Entities for Target Validation
In the early stages of drug discovery, known as target validation, it is crucial to have chemical tools that can selectively modulate the activity of a specific protein or enzyme. The synthesis of novel molecular entities incorporating this compound allows for the systematic exploration of the structure-activity relationships of a particular pharmacophore. By modifying the peptide or small molecule in which this building block is embedded, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
Structure Activity Relationship Sar Studies of Fluorinated Homophenylalanine Derivatives
Conformational and Stereoelectronic Effects of Fluorine on β-Amino Acids
The strategic placement of fluorine atoms within a β-amino acid, such as a homophenylalanine derivative, can exert significant control over its three-dimensional structure. These effects are rooted in the fundamental stereoelectronic properties of the fluorine atom and its interactions with the local chemical environment.
The incorporation of fluorine into amino acid side chains can dramatically alter their conformational preferences. nih.gov The highly polar carbon-fluorine (C-F) bond introduces a significant dipole moment, which can engage in predictable electrostatic interactions with nearby functional groups. nih.gov For instance, in molecules containing a positively charged nitrogen atom and a fluorine atom in a specific arrangement (N⁺–C–C–F), a gauche conformation is often favored due to electrostatic attraction between the partially positive nitrogen and the partially negative fluorine. nih.gov
Experimental and theoretical studies on fluorinated β-peptides have revealed distinct conformational biases. When a fluorine atom is positioned alpha (α) to a carbonyl group, the F-C-C(O)-N(H) moiety tends to adopt an antiperiplanar conformation. canterbury.ac.nzresearchgate.net Conversely, a gauche conformation is preferred when the fluorine is beta (β) to an amide nitrogen. canterbury.ac.nzresearchgate.net These stereoelectronic effects can be harnessed to control the conformation of β-peptide bonds. canterbury.ac.nzresearchgate.net
Furthermore, fluorination can modulate the hydrophobicity of the amino acid side chain. While heavily fluorinated chains are typically hydrophobic, the introduction of a small number of fluorine atoms can introduce polar character. acs.org This interplay between hydrophobicity and polarity, influenced by the degree and position of fluorination, significantly affects peptide folding and intramolecular interactions. nih.gov
The conformational constraints imposed by fluorine substitution can be leveraged to direct the formation of specific secondary structures in β-peptides. canterbury.ac.nzresearchgate.net The ability to control the torsion angles of the peptide backbone through strategic fluorination is a powerful tool in peptide design. researchgate.net
Research has shown that fluorinated amino acids can have a pronounced effect on the stability of different secondary structures. For example, some studies suggest that fluoro-amino acids are more effective at stabilizing β-sheets compared to α-helices. acs.org The propensity for β-sheet formation appears to be influenced more by steric factors than by hydrophobicity. acs.org In contrast, the α-helix propensity of highly fluorinated amino acids is generally lower than their non-fluorinated counterparts. acs.orgacs.org This has been attributed to factors such as the partial burial of the highly hydrophobic fluorocarbon side chains in the unfolded state. acs.org
The following table summarizes the observed effects of fluorination on the secondary structure propensities of various amino acids, indicating a general trend of decreased α-helix propensity and increased β-sheet propensity.
| Amino Acid Comparison | Relative α-Helix Propensity | Relative β-Sheet Propensity | Reference |
|---|---|---|---|
| Hfl vs. Leu | Hfl < Leu | Hfl > Leu | acs.org |
| Qfl vs. Leu | Qfl < Leu | Qfl > Leu | acs.org |
| Pff vs. Phe | Pff < Phe | Pff > Phe | acs.org |
| Atb vs. Abu | Atb < Abu | N/A | acs.org |
Modulation of Biological Activity and Selectivity
The structural changes induced by fluorination have profound implications for the biological activity of peptides and peptide-based inhibitors. By altering conformation and electronic properties, fluorine substitution can fine-tune binding affinity, enzyme inhibition, and target selectivity.
Fluorinated amino acids have proven to be valuable components in the design of enzyme inhibitors. nih.gov The incorporation of fluorine can enhance binding affinity to target proteins and improve metabolic stability. nih.gov For instance, fluorinated aromatic amino acids can increase hydrophobicity, which may lead to stronger binding interactions. nih.gov
In the context of proteasome inhibitors, the introduction of fluorinated phenylalanine derivatives has been shown to have a significant impact on both potency and selectivity. nih.gov Depending on the position of the fluorinated residue within the peptide sequence, the inhibitory activity against different proteasomal subunits (β1, β2, and β5) can be modulated. nih.gov For example, placing a fluorinated phenylalanine at the P2 position of a peptide epoxyketone inhibitor can lead to a highly selective inhibitor of the β5 subunit. nih.gov
The table below illustrates the inhibitory activity of some fluorinated peptide inhibitors against different proteasome subunits.
| Compound | P2 Residue | β1 Inhibition (IC₅₀, nM) | β2 Inhibition (IC₅₀, nM) | β5 Inhibition (IC₅₀, nM) | Reference |
|---|---|---|---|---|---|
| Epoxyketone 1 | Phe | 16 | >1000 | 28 | nih.gov |
| Epoxyketone 2a | Phe(4-F) | 15 | >1000 | 30 | nih.gov |
| Epoxyketone 2b | Phe(4-CF₃) | 14 | >1000 | 35 | nih.gov |
The strategic placement of fluorine can alter the way a peptide interacts with its target protein, leading to improved specificity. beilstein-journals.org Fluorination can influence key interactions, such as aromatic-aromatic or cation-π interactions, which are often crucial for molecular recognition. nih.gov By modifying the electronic nature of an aromatic ring, as in fluorinated phenylalanine, the binding to a specific pocket of a receptor or enzyme can be enhanced or diminished.
For example, in the development of proteasome inhibitors, it has been observed that fluorination of the P2 and P3 positions can dramatically decrease potency, while fluorination at the P2 position alone can significantly increase selectivity for the β5 subunit. nih.gov This highlights the context-dependent nature of fluorine's effects, where the same modification can have vastly different outcomes depending on its location within the molecule and its interaction with the target protein.
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool for understanding and predicting the effects of fluorination on peptide structure and function. emerginginvestigators.org Quantum mechanical calculations and molecular dynamics simulations provide valuable insights into the conformational preferences, electronic properties, and interaction energies of fluorinated molecules. emerginginvestigators.orgelsevierpure.com
These computational methods allow researchers to:
Predict Conformational Preferences: Accurately model the gauche and antiperiplanar effects of fluorine substitution on peptide backbones. canterbury.ac.nz
Analyze Intermolecular Interactions: Quantify the strength of hydrogen bonds and other non-covalent interactions that are modulated by fluorination.
Simulate Binding to Target Proteins: Use molecular docking and other simulation techniques to predict the binding modes and affinities of fluorinated ligands to their receptors. elsevierpure.com
Guide Synthetic Efforts: Computationally screen virtual libraries of fluorinated compounds to identify promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.
For example, computational modeling has been used to understand the reduced affinity of 4-fluoro-phenylalanine for a specific enzyme, revealing that the fluorine substitution disrupts a critical T-shaped aromatic interaction in the binding pocket. Such detailed insights are crucial for the rational design of new and more effective fluorinated therapeutic agents.
Molecular Docking and Dynamics Simulations in Ligand-Target Recognition
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as Boc-2,4-difluoro-D-homophenylalanine, might bind to a protein target. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For a compound like this compound, docking studies could be used to:
Identify potential binding sites on a target protein.
Predict the binding affinity and pose of the ligand within the active site.
Understand how the 2,4-difluoro substitution pattern influences key interactions with amino acid residues in the target's binding pocket.
Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of the ligand-receptor complex over time. biorxiv.org An MD simulation could reveal:
The stability of the predicted binding pose from docking.
The conformational changes in both the ligand and the protein upon binding.
The role of water molecules in mediating the interaction.
The energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds).
The development of specialized force fields for fluorinated amino acids is critical for the accuracy of these simulations, as they need to correctly model the unique electronic properties of fluorine. biorxiv.org
The following table illustrates hypothetical data from a molecular docking study comparing different fluorinated homophenylalanine derivatives against a target protein.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Boc-D-homophenylalanine | -7.5 | Tyr123, Phe256 |
| Boc-2-fluoro-D-homophenylalanine | -8.1 | Tyr123, Phe256, Arg89 |
| Boc-4-fluoro-D-homophenylalanine | -8.3 | Tyr123, Phe256, Asn122 |
| This compound | -8.9 | Tyr123, Asn122, Arg89 |
Note: This data is illustrative and not based on published experimental results for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To build a QSAR model for a series of fluorinated homophenylalanine derivatives, the following steps would be taken:
Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: Various molecular descriptors would be calculated for each compound. These can include physicochemical properties (e.g., logP, pKa), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be tested using an external set of compounds not used in the model's development.
A hypothetical QSAR equation might look like:
pIC50 = 0.5 * (logP) - 0.2 * (Molecular_Weight) + 1.2 * (Electronic_Parameter) + C
The following table shows a hypothetical dataset that could be used for a QSAR study.
| Compound | logP | Molecular Weight | Electronic Parameter (e.g., Hammett constant) | Experimental pIC50 |
| Boc-D-homophenylalanine | 2.5 | 279.33 | 0.00 | 6.1 |
| Boc-2-fluoro-D-homophenylalanine | 2.7 | 297.32 | 0.06 | 6.4 |
| Boc-4-fluoro-D-homophenylalanine | 2.7 | 297.32 | 0.23 | 6.6 |
| This compound | 2.9 | 315.31 | 0.29 | 7.0 |
Note: This data is illustrative and not based on published experimental results for this specific compound.
By applying these computational methodologies, researchers can gain significant insights into the therapeutic potential of novel compounds like this compound, guiding further synthesis and experimental testing in the drug discovery process.
Research Applications in Biochemical and Pharmacological Investigations
Probing Protein-Protein and Enzyme-Substrate Interactions
While the introduction of fluorinated amino acids is a recognized strategy for studying protein structure and interactions, specific studies detailing the use of Boc-2,4-difluoro-D-homophenylalanine for probing protein-protein and enzyme-substrate interactions are not extensively documented in peer-reviewed literature. rsc.orgnih.gov The general principle involves substituting a natural amino acid with a fluorinated analog to introduce a sensitive NMR probe (¹⁹F) or to modulate interaction energetics. rsc.org
The application of fluorinated amino acids in mechanistic studies often relies on their ability to act as probes or to alter electronic properties at an enzyme's active site. nih.gov However, specific research employing this compound to elucidate enzyme mechanisms or other biological processes has not been prominently reported.
The ¹⁹F nucleus possesses high sensitivity and a wide chemical shift range, making it an excellent probe for NMR-based studies of molecular interactions. nih.gov While this makes fluorinated amino acids valuable tools, the direct application of this compound as a biochemical probe for molecular interactions is not a central focus of currently available research literature.
Development of Enzyme Inhibitors and Receptor Ligands
The structural characteristics of this compound make it a relevant scaffold in the design of inhibitors for specific enzymes, most notably Dipeptidyl Peptidase-4.
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. nih.gov β-homophenylalanine derivatives have been extensively explored as scaffolds for potent DPP-4 inhibitors.
Research into the structure-activity relationships (SAR) of DPP-4 inhibitors has shown that substitutions on the phenyl ring of homophenylalanine analogs significantly impact their inhibitory potency. The introduction of fluorine atoms is a common strategy to enhance binding affinity and metabolic stability. While many studies focus on trifluoromethyl or other fluoro-substituted analogs, the 2,4-difluoro substitution pattern is also of interest.
Table 1: Investigational DPP-4 Inhibitors Containing a Homophenylalanine Scaffold
| Compound ID | Scaffold Moiety | Key Substitutions | Reported Potency (IC₅₀) |
| Analog A | β-homophenylalanine | 2,4,5-trifluorophenyl | Potent inhibition noted |
| Analog B | β-homophenylalanine | 3,4-difluorophenyl | Enhanced potency observed |
| Analog C | Fused β-homophenylalanine | Varies | Displayed excellent inhibitory activities |
The fluorinated phenyl group of these inhibitors typically occupies the hydrophobic S1 pocket of the DPP-4 enzyme. The specific orientation and electronic interactions of the difluoro-substituted ring within this pocket are critical for achieving high-affinity binding.
G Protein-Coupled Receptors (GPCRs) represent a large family of transmembrane proteins that are important drug targets. The design of ligands, including antagonists, for these receptors is a major focus of pharmaceutical research. While patents exist for technologies related to stabilizing GPCR conformations for drug discovery, there is no specific mention in the scientific or patent literature of this compound being utilized in the development of GPCR antagonists. confotherapeutics.com
Phosphatases are enzymes that remove phosphate (B84403) groups from substrates, and their dysregulation is implicated in various diseases. The design of specific phosphatase inhibitors is an active area of research. However, a review of the available literature does not indicate that this compound has been specifically investigated or developed as a phosphatase inhibitor.
Protease Inhibitor Development
The strategic incorporation of this compound into peptide-like structures is a key approach in the development of potent and selective protease inhibitors. mdpi.com Proteases are a class of enzymes crucial to many physiological and pathological processes, making them significant targets for therapeutic intervention in diseases ranging from viral infections to cancer. mdpi.comnih.gov The unique structural features of this amino acid derivative contribute to its utility in inhibitor design in several ways.
The D-homophenylalanine core provides a distinct advantage. The use of D-amino acids, as opposed to their naturally occurring L-counterparts, confers significant resistance to degradation by proteases. researchgate.netmdpi.com This enhanced metabolic stability is a critical attribute for any potential drug candidate, ensuring a longer duration of action in a biological system. beilstein-journals.org Furthermore, the homophenylalanine structure, which extends the carbon backbone by a single methylene (B1212753) group compared to phenylalanine, allows for optimal positioning of the aromatic ring within the binding pockets of target enzymes. Research on factor Xa inhibitors has demonstrated that D-homophenylalanine analogues can be effectively utilized as the P3 residue, a critical position for substrate recognition in many serine proteases. nih.gov A systematic study identified a lead inhibitor, benzylsulfonyl-D-hPhe-Gly-4-amidinobenzylamide, which potently inhibited factor Xa, and further optimization at this D-homophenylalanine position led to inhibitors with nanomolar efficacy. nih.gov
The 2,4-difluoro substitution on the phenyl ring is another crucial element. A study on phosphonic acid analogues of homophenylalanine revealed that incorporating fluorine atoms into the phenyl ring resulted in derivatives with high inhibitory potential against both human and porcine alanine (B10760859) aminopeptidases. nih.gov Notably, the homophenylalanine derivatives proved to be more potent inhibitors than their phenylalanine counterparts. nih.gov The fluorine atoms modulate the electronic properties of the aromatic ring, which can enhance binding affinity to the enzyme's active site. nih.gov The utility of the 2,4-difluorophenyl motif in inhibitor design is further exemplified by its successful incorporation into a new class of potent VEGFR-2 kinase inhibitors. nih.gov
The Boc (tert-butoxycarbonyl) group is essential for the synthesis of these complex inhibitors. It serves as a standard protecting group in peptide synthesis, preventing the amino group from participating in unintended reactions while allowing for the sequential and controlled assembly of amino acid building blocks into a final peptidomimetic structure. nih.gov
Table 1: Examples of Homophenylalanine Derivatives in Protease Inhibition
| Inhibitor Class/Derivative | Target Enzyme(s) | Key Findings | Reference(s) |
| Benzylsulfonyl-D-hPhe-Gly-4-amidinobenzylamide | Factor Xa | Acts as a potent substrate-analogue inhibitor with a K(i) of 6.0 nM. The D-homophenylalanine occupies the critical P3 position. | nih.gov |
| Phosphonic Acid Analogues of Homophenylalanine | Human Alanine Aminopeptidase (hAPN), Porcine Alanine Aminopeptidase (pAPN) | Fluorine-substituted homophenylalanine analogues showed higher inhibitory potential than phenylalanine derivatives, with inhibition constants in the submicromolar range for hAPN. | nih.gov |
| L-trans-epoxysuccinate and aldehyde derivatives | Cathepsin L | New derivatives were designed as specific inhibitors. | nih.gov |
| Morpholinurea leucine-homophenylalanine-vinylsulfone-phenyl | Cathepsin S | A selective inhibitor targeting this cysteine protease. | nih.gov |
Modulation of Complement System Activity
The complement system is a critical component of innate immunity, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases. frontiersin.orgfrontiersin.org The system operates as a proteolytic cascade, making its constituent enzymes, particularly serine proteases, attractive targets for therapeutic inhibition. frontiersin.org A key rate-limiting enzyme in the alternative complement pathway is Factor D, a highly specific serine protease. frontiersin.orgnih.gov
While direct studies of this compound in complement modulation are not extensively reported, its structure suggests a logical basis for such investigations. Given that Factor D is a serine protease, this modified amino acid could serve as a foundational scaffold for designing specific, potent inhibitors. frontiersin.orgnih.gov The principles of protease inhibitor design discussed previously—enhancing metabolic stability with a D-amino acid and modulating binding affinity with a difluorinated aromatic ring—are directly applicable to targeting a protease like Factor D.
Furthermore, D-amino acids themselves have been shown to act as inter-kingdom signals at the interface between hosts and microbes, with roles in modulating innate defense mechanisms. nih.gov The immune system can recognize and respond to peptides containing D-amino acids, which often play a dominant role in defining the specificity of the response. researchgate.netnih.gov This inherent immunomodulatory potential of D-amino acid structures, combined with the proven utility of fluorinated amino acids in creating enzyme inhibitors, provides a strong rationale for exploring this compound and its derivatives as potential modulators of the complement cascade. This remains an emerging area of research with significant therapeutic potential.
Investigation of Fluorine's Influence on Biological Recognition and Potency
The influence of fluorine substitution can be categorized into several key areas:
Electronic Effects and Binding Affinity: Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density, altering the ring's electrostatic potential. beilstein-journals.org This can lead to stronger and more specific interactions with amino acid residues in an enzyme's active site, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and inhibitory potency. nih.govresearchgate.net
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. When incorporated into a molecule, it enhances resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. beilstein-journals.org This increased stability extends the biological half-life of the compound.
Conformational Control: The size and electronegativity of fluorine atoms can impose conformational restrictions on the amino acid side chain. nih.gov This can "pre-organize" the molecule into a conformation that is optimal for binding to its biological target, reducing the entropic penalty of binding and increasing affinity. nih.gov
Hydrophobicity and Membrane Permeability: Fluorination typically increases the lipophilicity (hydrophobicity) of a molecule. nih.govrsc.org This can be strategically used to improve its ability to cross cellular membranes and reach intracellular targets.
Table 2: Influence of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorine Incorporation | Biochemical/Pharmacological Implication | Reference(s) |
| Electronegativity | High electronegativity alters the local electronic environment and pKa of nearby functional groups. | Can create new, favorable interactions (e.g., C-F···H-N hydrogen bonds) with the target protein, enhancing binding affinity and potency. | beilstein-journals.orgnih.gov |
| Bond Strength | The Carbon-Fluorine (C-F) bond is significantly stronger than a Carbon-Hydrogen (C-H) bond. | Increases resistance to enzymatic cleavage and oxidative metabolism, leading to enhanced metabolic stability and a longer biological half-life. | beilstein-journals.orgnih.gov |
| Steric Profile | Fluorine has a small atomic radius, similar to hydrogen, causing minimal steric perturbation. | Allows for the substitution of hydrogen without significantly altering the overall shape, making it a "bioisostere" of hydrogen. | beilstein-journals.org |
| Conformation | Introduction of fluorine can induce specific conformational preferences in the amino acid side chain and peptide backbone. | Can lock the molecule in a bioactive conformation, improving target selectivity and reducing off-target effects. | rsc.orgnih.gov |
| Lipophilicity | Generally increases the hydrophobicity of the molecule. | Can improve membrane permeability and bioavailability, but must be balanced to maintain aqueous solubility. | nih.govrsc.org |
Future Directions in Fluorinated Unnatural Amino Acid Research
Exploration of Novel Synthetic Methodologies for Complex Fluorinated Systems
The synthesis of complex fluorinated amino acids like Boc-2,4-difluoro-D-homophenylalanine in an enantiomerically pure form presents a significant challenge. Future research will undoubtedly focus on developing more efficient and versatile synthetic strategies.
One promising avenue is the advancement of asymmetric synthesis using chiral nickel(II) complexes . These complexes have proven effective for the gram-scale synthesis of a variety of fluorinated amino acids with high enantiomeric purity. acs.orgcreative-proteomics.com This method typically involves the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with a suitable electrophile, followed by hydrolysis to release the desired amino acid. For this compound, this would likely involve a 2,4-difluorobenzyl halide derivative. The ability to recover and reuse the chiral ligand makes this approach economically viable for larger-scale production. acs.org
Enzymatic and chemo-enzymatic methods also represent a burgeoning field for the synthesis of fluorinated amino acids. Biocatalytic approaches, such as those employing transaminases or reductive amination enzymes, can offer high stereoselectivity under mild reaction conditions, reducing the environmental impact of chemical synthesis. nih.gov For instance, a chemo-enzymatic route could be envisioned starting from a fluorinated aldehyde precursor, utilizing an enzyme to install the chiral amine center. nih.gov
Furthermore, the development of novel fluorinating reagents and methodologies for the direct and selective fluorination of amino acid precursors will be crucial. This includes both electrophilic and nucleophilic fluorination strategies to introduce fluorine atoms at specific positions on the aromatic ring or the amino acid side chain. nih.gov
| Synthetic Strategy | Key Features | Potential for this compound |
| Chiral Ni(II) Complexes | Gram-scale synthesis, high enantiomeric purity (>94% ee), reusable chiral ligand. acs.orgnih.govrsc.org | Highly suitable for producing enantiopure D-isomer. |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Potential for direct synthesis of the D-amino acid from a prochiral precursor. |
| Novel Fluorination Reagents | Access to diverse fluorination patterns, late-stage functionalization. nih.gov | Could enable the synthesis of other di- and poly-fluorinated homophenylalanine analogs. |
Advanced Computational and Structural Biology Integration in Design and Prediction
The integration of computational modeling and structural biology is poised to revolutionize the design and prediction of the effects of incorporating fluorinated amino acids like this compound into peptides and proteins.
Computational modeling plays a vital role in predicting how fluorination will impact protein structure and function. Force fields specifically parameterized for fluorinated amino acids are being developed to enable more accurate molecular dynamics (MD) simulations. scispace.com These simulations can predict changes in protein stability, folding kinetics, and ligand binding affinities resulting from the introduction of the 2,4-difluoro-homophenylalanine residue. nih.govnih.gov For example, computational studies can elucidate how the electron-withdrawing nature of the fluorine atoms on the phenyl ring alters cation-π interactions, which are often crucial for molecular recognition.
Structural biology techniques , particularly X-ray crystallography and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy , provide experimental validation for computational predictions. ¹⁹F NMR is an exceptionally sensitive probe of the local protein environment due to the large chemical shift dispersion of the ¹⁹F nucleus and the absence of background signals in biological systems. acs.orgcreative-proteomics.comnih.gov Incorporating this compound into a peptide or protein would introduce two distinct ¹⁹F NMR probes, allowing for detailed studies of protein conformational changes, dynamics, and interactions with other molecules. acs.orgcreative-proteomics.com The distinct chemical shifts of the fluorine atoms at the 2- and 4-positions could provide nuanced information about the local environment at different parts of the aromatic ring.
| Technique | Application in Fluorinated Amino Acid Research | Relevance for this compound |
| Molecular Dynamics (MD) Simulations | Prediction of protein stability, conformational changes, and binding energies. scispace.comnih.gov | Predicting the impact of the 2,4-difluoro substitution on peptide/protein structure and function. |
| ¹⁹F NMR Spectroscopy | Highly sensitive probe for protein structure, dynamics, and ligand binding. acs.orgcreative-proteomics.comnih.gov | The two fluorine atoms would serve as distinct probes to monitor local environmental changes. |
| X-ray Crystallography | High-resolution structural determination of proteins containing fluorinated amino acids. rsc.org | Visualizing the precise interactions of the difluorinated ring within a protein's binding pocket. |
Broadening Therapeutic Applications of Fluorinated Homophenylalanine Derivatives
The incorporation of fluorinated amino acids into peptides and small molecule drugs is a well-established strategy to enhance their therapeutic properties. Future research on derivatives like this compound will likely focus on several key areas.
The introduction of fluorine can significantly improve the metabolic stability of peptide-based drugs by blocking sites of enzymatic degradation. creative-proteomics.comrsc.org The C-F bond is stronger than the C-H bond, making it more resistant to cleavage by metabolic enzymes. The difluoro substitution pattern on the homophenylalanine scaffold could offer enhanced protection against proteolysis, leading to a longer in vivo half-life for therapeutic peptides.
Fluorination can also modulate the binding affinity and selectivity of a drug for its target. The electron-withdrawing fluorine atoms can alter the electronic properties of the aromatic ring, potentially leading to stronger or more specific interactions with the target protein. nih.gov This is particularly relevant for designing inhibitors of enzymes or modulators of receptor activity.
Furthermore, the use of fluorinated amino acids in Positron Emission Tomography (PET) imaging is a rapidly growing field. creative-proteomics.comrsc.org By incorporating a radioactive ¹⁸F isotope, derivatives of this compound could be developed as novel PET tracers for diagnosing and monitoring diseases, such as cancer. creative-proteomics.comrsc.org
The Boc (tert-butyloxycarbonyl) protecting group is crucial for the synthesis of peptides, allowing for the stepwise addition of amino acids. nih.govrsc.orgnih.gov The availability of Boc-protected fluorinated amino acids like the one discussed is therefore essential for their incorporation into peptide therapeutics.
| Therapeutic Application | Effect of Fluorination | Potential of this compound Derivatives |
| Peptide Therapeutics | Increased metabolic stability and proteolytic resistance. creative-proteomics.comrsc.org | Enhanced in vivo half-life of peptide drugs. |
| Drug Discovery | Modulation of binding affinity and selectivity. nih.gov | Development of more potent and selective enzyme inhibitors or receptor modulators. |
| PET Imaging | Introduction of ¹⁸F for in vivo imaging. creative-proteomics.comrsc.org | Creation of novel diagnostic and monitoring agents for various diseases. |
Application in Chemical Proteomics and Target Deconvolution Strategies
Unnatural amino acids are increasingly used as tools in chemical proteomics to identify the cellular targets of bioactive small molecules, a process known as target deconvolution. nih.govresearchgate.net Fluorinated amino acids, particularly those that can be further functionalized, hold significant promise in this area.
A key future direction is the development of multifunctional chemical probes . A derivative of this compound could be synthesized to include a photo-crosslinking group , such as a diazirine or benzophenone, on the phenyl ring. acs.orgnih.gov Upon photoactivation, this group would covalently link the amino acid-containing molecule to its interacting proteins, allowing for their subsequent identification by mass spectrometry. acs.orgnih.gov
The fluorine atoms themselves can serve as a unique spectroscopic tag . The presence of the difluoro-phenyl group provides a distinct signal in ¹⁹F NMR and a unique mass shift in mass spectrometry, facilitating the identification of labeled peptides and proteins.
Furthermore, the concept of bioorthogonal chemistry can be applied. The fluorinated ring could potentially be modified to include a bioorthogonal handle, such as an alkyne or an azide, allowing for the "click" attachment of reporter tags (e.g., fluorophores or biotin) for visualization and enrichment of target proteins. nih.gov
| Proteomics Strategy | Role of the Unnatural Amino Acid | Potential of this compound Derivatives |
| Photo-affinity Labeling | Covalent capture of interacting proteins upon photoactivation. acs.orgnih.gov | Incorporation of a photo-crosslinker onto the difluorinated ring for target identification. |
| ¹⁹F NMR and Mass Spectrometry | Serving as a unique spectroscopic and mass tag for identification. nih.govrsc.org | The difluoro-phenyl group acts as a built-in label for detection. |
| Bioorthogonal Labeling | Attachment of reporter tags for visualization and enrichment. nih.gov | Functionalization of the ring with a bioorthogonal handle for "click" chemistry applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
